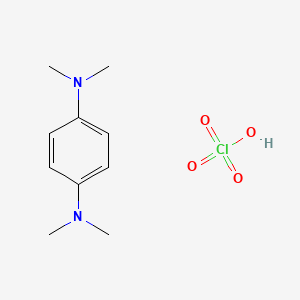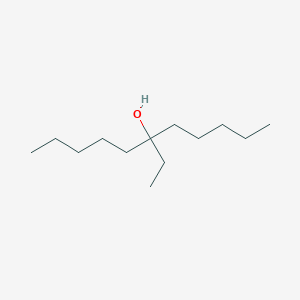
6-Ethylundecan-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethylundecan-6-ol is an organic compound with the molecular formula C13H28O It is a type of alcohol, specifically a secondary alcohol, characterized by the presence of an ethyl group attached to the sixth carbon of an undecane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethylundecan-6-ol can be achieved through several methods. One common approach involves the reduction of 6-Ethylundecan-6-one using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding ketone. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve the desired reduction.
Chemical Reactions Analysis
Types of Reactions: 6-Ethylundecan-6-ol undergoes various chemical reactions typical of alcohols:
Oxidation: It can be oxidized to form 6-Ethylundecan-6-one using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Dehydration: In the presence of strong acids like sulfuric acid (H2SO4), it can undergo dehydration to form alkenes.
Esterification: Reacting with carboxylic acids or their derivatives in the presence of acid catalysts can form esters.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Dehydration: Concentrated sulfuric acid (H2SO4) at elevated temperatures.
Esterification: Carboxylic acids with sulfuric acid as a catalyst.
Major Products:
Oxidation: 6-Ethylundecan-6-one.
Dehydration: Corresponding alkenes.
Esterification: Various esters depending on the carboxylic acid used.
Scientific Research Applications
6-Ethylundecan-6-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other complex molecules.
Biology: It serves as a model compound in studies of alcohol metabolism and enzymatic reactions involving alcohols.
Medicine: Research into its potential therapeutic effects and its role in drug formulation.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 6-Ethylundecan-6-ol involves its interaction with specific enzymes and receptors in biological systems. As an alcohol, it can participate in hydrogen bonding and hydrophobic interactions, influencing the structure and function of proteins and membranes. Its metabolic pathways typically involve oxidation to the corresponding ketone, followed by further metabolism.
Comparison with Similar Compounds
6-Ethylundecane: A hydrocarbon with similar chain length but lacking the hydroxyl group.
6-Undecanol: An alcohol with a similar structure but without the ethyl substitution.
Uniqueness: 6-Ethylundecan-6-ol is unique due to the presence of both an ethyl group and a hydroxyl group on the same carbon atom, which imparts distinct chemical and physical properties compared to its analogs
Properties
CAS No. |
5340-50-1 |
|---|---|
Molecular Formula |
C13H28O |
Molecular Weight |
200.36 g/mol |
IUPAC Name |
6-ethylundecan-6-ol |
InChI |
InChI=1S/C13H28O/c1-4-7-9-11-13(14,6-3)12-10-8-5-2/h14H,4-12H2,1-3H3 |
InChI Key |
IIJJOKKLBVILSF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CC)(CCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


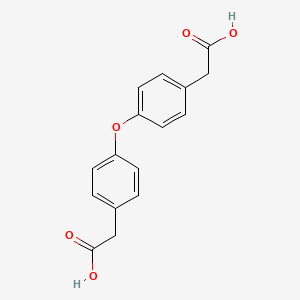
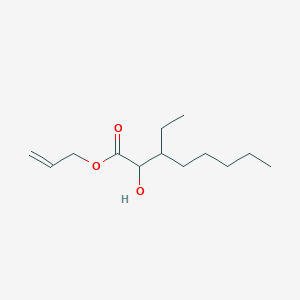

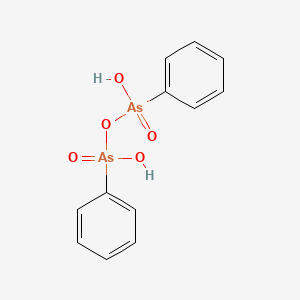
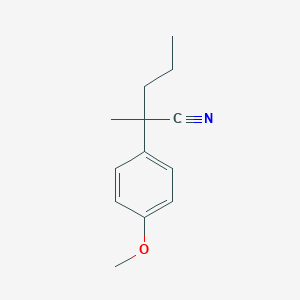
![[(2R,4S)-2-Phenyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14725734.png)
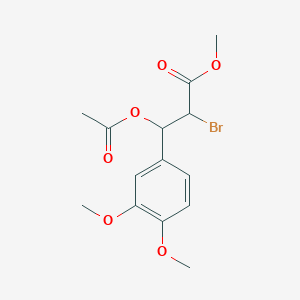


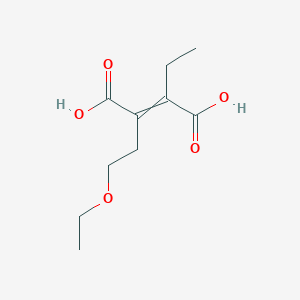

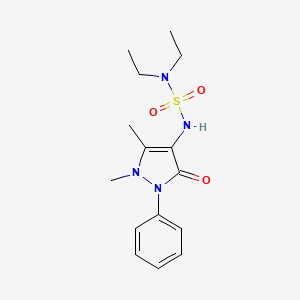
![Benzenesulfonic acid, 4-[[(4-aminophenyl)sulfonyl]amino]-, sodium salt](/img/structure/B14725776.png)
